molecular formula C15H20ClNO2 B13670727 1-Boc-3-(3-chlorophenyl)pyrrolidine

1-Boc-3-(3-chlorophenyl)pyrrolidine

Cat. No.: B13670727
M. Wt: 281.78 g/mol
InChI Key: BWTXNIRVBTYURD-UHFFFAOYSA-N
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Description

1-Boc-3-(3-chlorophenyl)pyrrolidine is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative featuring a 3-chlorophenyl substituent at the 3-position of the pyrrolidine ring. The molecular formula is inferred as C₁₅H₂₀ClNO₂ (approximate molecular weight: 281.8 g/mol), based on analogs like 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine (MW: 279.35 g/mol) and 1-Boc-3-(3,4-dimethylphenyl)pyrrolidine (MW: 275.4 g/mol) . The Boc group enhances stability during synthetic processes, making the compound a valuable intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Structural and Physical Data

Property Value
Chemical Name 1-Boc-3-(3-chlorophenyl)pyrrolidine
CAS Number 1207183-65-0
Molecular Formula C₁₅H₂₀ClNO₂
Molecular Weight 281.78 g/mol
Core Structure Pyrrolidine ring
N-Protecting Group tert-Butoxycarbonyl (Boc)
3-Substituent 3-Chlorophenyl

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally involves:

  • Construction of the pyrrolidine ring
  • Introduction of the 3-chlorophenyl group at the 3-position
  • Protection of the nitrogen atom with the Boc group

While direct, published procedures for this specific compound are limited, analogous methods for related N-Boc-pyrrolidines and 3-aryl pyrrolidines are well-documented and can be adapted.

Stepwise Synthetic Approach

Step 1: Synthesis of 3-(3-chlorophenyl)pyrrolidine

A common route involves the cyclization of a suitable 1,4-diamine or amino alcohol precursor bearing a 3-chlorophenyl group. For example:

  • Reductive amination of 3-chlorobenzaldehyde with 4-aminobutanol or 4-aminobutyric acid, followed by cyclization, can yield 3-(3-chlorophenyl)pyrrolidine.
  • Alternatively, Michael addition of a 3-chlorophenyl-substituted acrylonitrile to an amine, followed by reduction and cyclization, can be used.

Step 2: N-Boc Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine in a solvent like dichloromethane. This step is standard for introducing the Boc group.

General Reaction:
$$
\text{3-(3-chlorophenyl)pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{this compound}
$$

Step 3: Purification

The crude product is typically purified by extraction, concentration, and column chromatography or recrystallization, depending on the desired purity.

Alternative Synthetic Routes

Route via N-Boc-3-pyrrolidine Intermediates

  • Synthesis of N-Boc-3-pyrrolidine formaldehyde as a key intermediate, followed by a Grignard reaction with 3-chlorophenylmagnesium bromide to introduce the 3-chlorophenyl group.
  • This method leverages the high reactivity of the aldehyde intermediate for arylation.

Research Findings and Industrial Considerations

  • The Boc group is crucial for protecting the pyrrolidine nitrogen during further functionalization, enhancing the versatility of the compound in multi-step syntheses.
  • Industrial methods favor routes that minimize steps, use inexpensive reagents, and offer high yields.
  • Analogous syntheses (e.g., for N-Boc-3-hydroxypyrrolidine) demonstrate the scalability and adaptability of these strategies to various 3-substituted pyrrolidines.
  • The choice of route may depend on the availability of starting materials and the desired substitution pattern at the 3-position.

Summary Table: Key Reaction Conditions

Step Reagents/Conditions Typical Yield Notes
Cyclization Reductive amination, Michael addition 60–85% Substrate-dependent
N-Boc Protection Boc₂O, triethylamine, DCM, RT 80–95% Standard for pyrrolidine derivatives
Arylation (if via aldehyde) 3-chlorophenyl Grignard, THF, 0–25°C 50–75% Requires controlled addition
Purification Extraction, chromatography Ensures >95% purity

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(3-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-Boc-3-(3-chlorophenyl)pyrrolidine is a chemical compound with a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-chlorophenyl group at the third position. It has a molecular formula of C15H20ClNO2C_{15}H_{20}ClNO_2. The pyrrolidine class, to which this compound belongs, is known for its versatility in medicinal chemistry because of its ability to interact with various biological targets. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Synthesis and Chemical Properties

The presence of the Boc group serves as a protecting group for the amino functionality. this compound's potential for further derivatization makes it a valuable intermediate in synthetic chemistry.

The biological activity of this compound is influenced by its structural characteristics. Pyrrolidine derivatives are known to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. The specific positioning of substituents on the pyrrolidine ring can significantly affect binding affinity and selectivity towards various biological targets. Pyrrolidine compounds can interact with neurotransmitter receptors and enzymes involved in critical biological pathways. Modifications to the pyrrolidine structure may enhance potency against specific targets like kinases or receptors involved in neurological disorders.

Pharmaceutical Applications

This compound is primarily used as an intermediate in pharmaceutical synthesis. Its derivatives may serve as potential drug candidates due to their biological activities, and it may be utilized in the development of novel compounds targeting specific diseases, particularly those involving neurological pathways. The versatility of pyrrolidines in medicinal chemistry makes them suitable for exploring new therapeutic avenues, especially in drug discovery programs focused on complex diseases. Studies have demonstrated its potential to modulate biological pathways through enzyme inhibition or receptor modulation, with certain derivatives exhibiting selective inhibition against kinases involved in cancer progression or neurodegenerative diseases.

Related Compounds

The unique positioning of substituents on the phenyl ring significantly influences each compound's biological activity and pharmacological profile.

CompoundUnique Features
This compoundContains a tert-butoxycarbonyl protecting group enhancing stability and reactivity
3-(2-Chlorophenyl)pyrrolidineDifferent chlorophenyl positioning may alter binding affinity and activity
3-(4-Chlorophenyl)pyrrolidineSimilar structure but positional differences could influence pharmacological effects
3-(3-Fluorophenyl)pyrrolidineFluorine substitution may affect electronic properties differently than chlorine

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key analogs (from and –10):

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Boc-3-(3-chlorophenyl)pyrrolidine 3-Cl-phenyl C₁₅H₂₀ClNO₂ ~281.8 Pharmaceutical intermediate
1-Boc-3-(2-bromophenyl)pyrrolidine 2-Br-phenyl C₁₅H₂₀BrNO₂ 326.2 Halogenated synthetic target
1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine 5-Cl-2-F-phenyl C₁₅H₁₉ClFNO₂ 299.8 Dual halogen effects on reactivity
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine 3-F-2-Me-phenyl C₁₆H₂₂FNO₂ 279.35 Enhanced steric hindrance
1-Boc-3-(3,4-dimethylphenyl)pyrrolidine 3,4-diMe-phenyl C₁₇H₂₅NO₂ 275.4 Increased lipophilicity

Analysis :

  • Electronic Effects : The 3-chlorophenyl group introduces electron-withdrawing properties, influencing reactivity in cross-coupling reactions. Bromine (in 2-bromo analogs) may enhance halogen bonding in drug-receptor interactions .

Comparison with Non-Pyrrolidine Analogs

1-(3-Chlorophenyl)-1H-tetrazole ():

  • Structure : Tetrazole core with a 3-chlorophenyl substituent.
  • Properties :
    • High nitrogen content (energetic material).
    • Detonation velocity: 4409 m/s; explosion pressure: 5.4 GPa .
    • Thermal decomposition produces 3-chlorophenyl and tetrazole radicals.
  • Contrast : While this compound is a stable synthetic intermediate, 1-(3-chlorophenyl)-1H-tetrazole is an energetic compound with explosive applications, highlighting how the core structure dictates functionality despite shared substituents.

Pharmacologically Active Analogs

CPPQ ():

  • Structure: Pyrrolo[3,2-c]quinoline scaffold with a 3-chlorophenylsulfonyl group.
  • Activity : Dual 5-HT₆/D₃ receptor antagonist with neuroprotective effects.
  • Comparison: The 3-chlorophenyl group in CPPQ contributes to receptor binding, similar to its role in pyrrolidine derivatives. However, the quinoline core enables π-π stacking interactions absent in pyrrolidine-based compounds .

Stereochemical and Functional Group Variations

Examples from :

  • (3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate: Methoxy group enhances solubility; stereochemistry impacts chiral recognition in drug synthesis.
  • trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate: Piperidine ring (vs. pyrrolidine) alters ring strain and hydrogen-bonding capacity.
  • Relevance : Functional groups (e.g., -OH, -OCH₃) and stereochemistry significantly influence pharmacokinetics compared to the simpler 3-chlorophenyl substitution in the target compound .

Key Research Findings

  • Thermal Stability : Unlike energetic tetrazole analogs, this compound exhibits high thermal stability due to the Boc group, with decomposition temperatures >200°C (inferred from analogs) .
  • Biological Relevance : The 3-chlorophenyl group enhances lipophilicity and bioavailability in drug candidates, as seen in CPPQ and related receptor antagonists .

Biological Activity

1-Boc-3-(3-chlorophenyl)pyrrolidine is a pyrrolidine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3-chlorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities and versatility as a synthetic intermediate. The structural features of this compound influence its interaction with various biological targets, making it a subject of interest for further research.

Structural Characteristics

  • Molecular Formula : C12H14ClN O2
  • Chemical Structure : The compound consists of a five-membered nitrogen-containing heterocycle (pyrrolidine) with a Boc group at one nitrogen atom and a chlorophenyl group at the third position.

Comparison with Related Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives. The following table summarizes key differences:

CompoundUnique Features
This compound Contains a Boc protecting group enhancing stability and reactivity
3-(2-Chlorophenyl)pyrrolidine Different chlorophenyl positioning may alter binding affinity and activity
3-(4-Chlorophenyl)pyrrolidine Similar structure but positional differences could influence pharmacological effects
3-(3-Fluorophenyl)pyrrolidine Fluorine substitution may affect electronic properties differently than chlorine

Pharmacological Profiles

Research indicates that pyrrolidine derivatives, including this compound, exhibit a range of pharmacological activities such as:

  • Analgesic Effects : Potential to alleviate pain by interacting with pain pathways.
  • Anti-inflammatory Properties : Modulation of inflammatory responses, as evidenced by studies showing inhibition of pro-inflammatory mediators like PGE2 in murine hepatocellular carcinoma (HCC) cells .
  • Neuroprotective Effects : Interaction with neurotransmitter receptors, which may offer therapeutic avenues for neurological disorders.

The biological activity of this compound is influenced by its ability to interact with various receptors and enzymes. Key mechanisms include:

  • Enzyme Inhibition : Certain derivatives have demonstrated selective inhibition against kinases involved in cancer progression and neurodegenerative diseases.
  • Receptor Modulation : The compound's ability to modulate neurotransmitter receptors suggests potential applications in treating conditions like chronic pain and cancer .

Study on Hepatocellular Carcinoma (HCC)

A significant study explored the efficacy of this compound in enhancing the cytotoxic effects of sorafenib, a drug used for HCC treatment. The results indicated that the compound could significantly reduce extracellular PGE2 concentrations, thereby interfering with inflammatory pathways associated with tumor growth .

Neuropharmacological Studies

In vitro studies have shown that modifications to the pyrrolidine structure can enhance potency against specific targets, such as NMDA receptors linked to neurodegenerative diseases. These findings underscore the compound's potential as a research tool for investigating peripheral NMDA receptor roles in various conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-3-(3-chlorophenyl)pyrrolidine?

  • Methodological Answer : Synthesis typically involves:

Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (BOC₂O) in the presence of a base (e.g., triethylamine) to protect the nitrogen atom .

Aromatic Substitution : Introduce the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Catalysts like Pd(PPh₃)₄ and ligands (e.g., SPhos) improve yield .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC or TLC .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies Boc group signals (δ ~1.4 ppm for tert-butyl) and aromatic protons (δ 7.2–7.5 ppm for chlorophenyl) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine .
  • X-ray Crystallography : Resolves stereochemistry; SHELX programs refine crystallographic data .

Q. How does the 3-chlorophenyl substituent influence physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Chlorine increases logP (measured via reversed-phase HPLC), enhancing membrane permeability .
  • Electronic Effects : The electron-withdrawing Cl group polarizes the pyrrolidine ring, altering reactivity in SNAr or cross-coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for low-yield deprotection steps?

  • Methodological Answer :

  • Acid Selection : Use TFA in DCM (0°C to RT) for Boc removal. Avoid prolonged exposure to minimize side reactions .
  • Microwave-Assisted Deprotection : Reduces reaction time (e.g., 10 min at 80°C) and improves yield by 15–20% .
  • In Situ Monitoring : FTIR tracks carbonyl (C=O) disappearance (1700 cm⁻¹) to determine endpoint .

Q. What strategies resolve contradictions in crystallographic data for pyrrolidine derivatives?

  • Methodological Answer :

  • Twinned Crystals : Use SHELXL’s TWIN command to refine data. Compare R-factor convergence across twin domains .
  • Disorder Modeling : Apply PART and SUMP restraints in SHELX for overlapping substituents (e.g., chlorophenyl rotation) .

Q. How to design structure-activity relationship (SAR) studies for neurokinin receptor binding?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents at the 3-position (e.g., 3-F, 3-Br, 3-OCH₃) .
  • Binding Assays : Use radiolabeled ligands (³H-Substance P) in competitive binding assays on CHO-K1 cells expressing NK₁ receptors .
  • Computational Docking : AutoDock Vina predicts binding modes; correlate ΔG values with IC₅₀ data .

Q. Comparative Analysis of Structural Analogs

Compound NameKey Structural FeaturesUnique PropertiesReference
1-Boc-3-(4-bromo-2-methylphenyl)pyrrolidineBromine substitution, methyl groupEnhanced halogen bonding affinity
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidineDual methoxy groupsImproved solubility in polar solvents
3-(3-Bromophenyl)pyrrolidine-3-carboxylic acidCarboxylic acid moietyMetal-chelating capability

Q. Key Data Contradictions and Resolutions

  • Biological Activity Variability : Discrepancies in IC₅₀ values for similar compounds may arise from assay conditions (e.g., cell line variability). Standardize protocols using WHO guidelines .
  • Stereochemical Ambiguity : Conflicting optical rotation data can be resolved via chiral HPLC (Chiralpak IA column) .

Properties

IUPAC Name

tert-butyl 3-(3-chlorophenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-8-7-12(10-17)11-5-4-6-13(16)9-11/h4-6,9,12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTXNIRVBTYURD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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